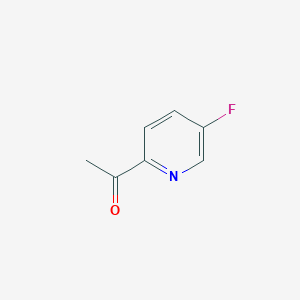

1-(5-Fluoropyridin-2-yl)ethanone

Description

The exact mass of the compound 1-(5-Fluoropyridin-2-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(5-Fluoropyridin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Fluoropyridin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPHPRHMHNAYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733262 | |

| Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915720-54-6 | |

| Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-fluoropyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-(5-Fluoropyridin-2-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of 1-(5-Fluoropyridin-2-yl)ethanone. The narrative is structured to provide not only foundational data but also field-proven insights into the causality behind experimental choices and the compound's utility in modern medicinal chemistry.

Introduction: The Strategic Value of a Fluorinated Heterocycle

1-(5-Fluoropyridin-2-yl)ethanone (also known as 2-acetyl-5-fluoropyridine) is a key heterocyclic building block in pharmaceutical research and development.[1] Its value stems from the unique combination of a pyridine ring, a reactive acetyl group, and a strategically placed fluorine atom. The pyridine core is a prevalent scaffold in numerous approved drugs, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The fluorine atom at the 5-position significantly modulates the electronic properties of the ring, often enhancing binding affinity, improving metabolic resistance by blocking potential sites of oxidation, and fine-tuning physicochemical properties like pKa and lipophilicity.[2] The acetyl group at the 2-position provides a versatile chemical handle for a wide array of subsequent transformations, making this compound a crucial starting point for constructing more complex molecular architectures.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the compound's physical and chemical properties is essential for its effective use in experimental design, reaction optimization, and process scale-up.

Core Chemical Properties

The fundamental properties of 1-(5-Fluoropyridin-2-yl)ethanone are summarized below.

| Property | Value | Source(s) |

| CAS Number | 915720-54-6 | [1][3][4][5][6][7] |

| Molecular Formula | C₇H₆FNO | [1][3][5] |

| Molecular Weight | 139.13 g/mol | [3][5] |

| Appearance | Solid | |

| pKa | 0.58 ± 0.10 (Predicted) | [3] |

| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere. | [1][8] |

Spectroscopic Data Interpretation

While raw spectral data is instrument-dependent, the expected characteristics are crucial for reaction monitoring and quality control.

-

¹H NMR: The proton nuclear magnetic resonance spectrum will exhibit characteristic signals for the aromatic pyridine protons, influenced by the fluorine atom's coupling, and a distinct singlet for the methyl protons of the acetyl group.

-

¹³C NMR: The carbon spectrum will show signals for the seven distinct carbon atoms, with the carbonyl carbon appearing significantly downfield (typically >190 ppm). The carbons of the pyridine ring will show splitting due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch, typically found in the 1680-1715 cm⁻¹ region for aryl ketones.[9] Additional bands corresponding to C=C and C=N stretching of the aromatic ring will also be present.[9]

-

Mass Spectrometry (MS): Electron-impact mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic fragmentation patterns, such as the loss of the methyl group or the entire acetyl group.[9]

Synthesis and Manufacturing Protocols

The synthesis of 1-(5-Fluoropyridin-2-yl)ethanone is achievable through several established organometallic routes. A common and reliable laboratory-scale method involves the acylation of a suitable organometallic pyridine species. Below is a validated protocol based on a lithium-halogen exchange followed by acylation.

Recommended Synthetic Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.

Materials:

-

2-Bromo-5-fluoropyridine

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

N,N-Dimethylacetamide (DMAc)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous, inert-atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. The flask is charged with 2-bromo-5-fluoropyridine and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via syringe, ensuring the internal temperature is maintained below -70 °C. The formation of the lithiated intermediate is typically rapid.

-

Causality Explanation: This low-temperature lithium-halogen exchange is critical. It is kinetically favored over nucleophilic attack on the pyridine ring or reaction at the fluorine position. Temperatures above -60 °C can lead to side reactions and reduced yields.

-

-

Acylation: N,N-Dimethylacetamide (DMAc) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for 1-2 hours at this temperature.

-

Expert Insight: DMAc serves as a robust and efficient acetylating agent for the highly reactive organolithium intermediate.

-

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution while the flask is still at low temperature. The mixture is then allowed to warm to room temperature.

-

Trustworthiness Principle: Quenching with a mild proton source like NH₄Cl prevents the hydrolysis of the product and safely neutralizes any remaining organolithium species.

-

-

Extraction and Workup: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(5-Fluoropyridin-2-yl)ethanone.

Synthesis Workflow Diagram

Caption: Organolithium-based synthesis workflow.

Chemical Reactivity and Synthetic Applications

The utility of 1-(5-Fluoropyridin-2-yl)ethanone lies in the diverse reactivity of its acetyl group, which serves as a linchpin for building molecular complexity.

-

α-Functionalization: The α-protons of the acetyl group can be removed by a suitable base to form an enolate. This nucleophilic intermediate can then be reacted with various electrophiles, enabling α-alkylation, α-halogenation, and condensation reactions (e.g., aldol, Claisen).

-

Condensation Reactions: It can be condensed with aldehydes to form α,β-unsaturated ketones (chalcones), which are themselves valuable intermediates.

-

Reduction: The ketone can be selectively reduced to the corresponding secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in substitutions or eliminations.

-

Heterocycle Formation: The acetyl group is a common precursor for the formation of other heterocyclic rings. For example, reaction with hydrazine derivatives can yield pyrazoles, and reaction with hydroxylamine can form isoxazoles.

The compound has been instrumental in the synthesis of potent bioactive molecules, including orexin receptor antagonists for the treatment of insomnia.[10]

Logical Relationship of Applications

Caption: Synthetic utility of 1-(5-Fluoropyridin-2-yl)ethanone.

Safety, Handling, and Disposal

As with any laboratory chemical, proper handling is imperative to ensure personnel safety.

-

Hazard Identification: This compound may cause skin, eye, and respiratory irritation.[8][11][12] It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Handling: Avoid inhalation of dust or vapors.[12] Keep away from heat, sparks, and open flames.[8][11] Containers should be kept tightly closed when not in use.[8][11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[12]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1-(5-chloro-3-fluoropyridin-2-yl)ethanone in Modern Drug Discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 1-(5-Bromo-2-fluorophenyl)ethanone. Retrieved from [Link]

-

Synerzine. (2019). SAFETY DATA SHEET 2-Acetyl Pyridine. Retrieved from [Link]

-

PubMed. (2015). Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectral data (d in ppm) of compounds 1-5 a. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Sunway Pharm Ltd. (n.d.). 1-(5-fluoropyridin-2-yl)ethanone - CAS:915720-54-6. Retrieved from [Link]

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from [Link]

Sources

- 1. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science [mdpi.com]

- 3. Page loading... [guidechem.com]

- 4. 1-(5-Fluoropyridin-2-yl)ethanone | 915720-54-6 [chemicalbook.com]

- 5. 1-(5-fluoropyridin-2-yl)ethanone 95% | CAS: 915720-54-6 | AChemBlock [achemblock.com]

- 6. 915720-54-6|1-(5-Fluoropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 7. 1-(5-fluoropyridin-2-yl)ethanone - CAS:915720-54-6 - Sunway Pharm Ltd [3wpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. synerzine.com [synerzine.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

1-(5-Fluoropyridin-2-yl)ethanone CAS number 915720-54-6

An In-depth Technical Guide to 1-(5-Fluoropyridin-2-yl)ethanone (CAS: 915720-54-6)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(5-Fluoropyridin-2-yl)ethanone, a pivotal heterocyclic building block for researchers in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, characterization, reactivity, and applications, offering field-proven insights into its use as a strategic intermediate.

Introduction and Strategic Importance

1-(5-Fluoropyridin-2-yl)ethanone, also known as 2-acetyl-5-fluoropyridine, is a substituted pyridine derivative that has garnered significant interest as a precursor in the synthesis of complex molecular architectures.[1] The incorporation of a fluorine atom onto the pyridine ring is a key strategic decision in modern drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Specifically, it can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate pKa to improve cell permeability and oral bioavailability.[2][4]

This compound serves as a versatile scaffold, leveraging the reactivity of both its ketone functional group and the fluorinated aromatic ring system. Its utility as an important raw material and intermediate is well-established in the pharmaceutical and agrochemical industries.[1][5]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental for its application in synthesis and for quality control. The properties of 1-(5-Fluoropyridin-2-yl)ethanone are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 915720-54-6 | [1][6][7][8] |

| Molecular Formula | C₇H₆FNO | [6][8][9] |

| Molecular Weight | 139.13 g/mol | [6][8][9] |

| IUPAC Name | 1-(5-fluoropyridin-2-yl)ethan-1-one | [8] |

| Appearance | Colorless liquid or solid | [5][10] |

| pKa (Predicted) | 0.58 ± 0.10 | [6] |

| Purity | Typically available at ≥95% | [8][10] |

| Storage | Store in a cool, dark place under an inert atmosphere. | [1] |

Table 2: Predicted Spectroscopic Data

While experimental spectra are proprietary to individual laboratories, the following data are predicted based on the compound's structure and analysis of analogous compounds. These serve as a reliable reference for experimental verification.[11]

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | δ ~8.5 ppm (d, J ≈ 2.5 Hz, 1H, H6): Doublet due to coupling with H4. δ ~8.0 ppm (td, J ≈ 8.5, 2.5 Hz, 1H, H4): Triplet of doublets due to coupling with H3 and H6. δ ~7.6 ppm (dd, J ≈ 8.5, 4.0 Hz, 1H, H3): Doublet of doublets due to coupling with H4 and the fluorine atom. δ ~2.7 ppm (s, 3H, -COCH₃): Singlet for the methyl protons. |

| ¹³C NMR | Resonances for 7 distinct carbons. The carbon bearing the fluorine (C5) will exhibit a large ¹JC-F coupling constant. The carbonyl carbon (C=O) is expected around δ 198-200 ppm. |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent aromatic protons (H4 and H6). |

| Mass Spec (MS) | Molecular Ion (M⁺): m/z = 139.13. |

| Infrared (IR) | Strong C=O stretch (~1700 cm⁻¹), C-F stretch (~1250 cm⁻¹), C=N and C=C stretches in the aromatic region (1600-1400 cm⁻¹). |

Synthesis and Purification

While multiple synthetic routes can be envisioned, a common and reliable method for preparing 2-acylpyridines involves the acylation of a corresponding organometallic pyridine species.[12] A highly plausible pathway for 1-(5-Fluoropyridin-2-yl)ethanone begins with 2-bromo-5-fluoropyridine.

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed synthesis via lithium-halogen exchange followed by acylation.

Detailed Experimental Protocol (Self-Validating System)

This protocol is based on established methodologies for analogous transformations and includes in-process checks to ensure reaction integrity.[12]

-

System Preparation (Trustworthiness Pillar):

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Maintain a positive pressure of dry nitrogen throughout the reaction to rigorously exclude atmospheric moisture and oxygen, which would quench the highly reactive organolithium intermediate.

-

-

Lithium-Halogen Exchange:

-

Dissolve 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate.

-

Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Self-Validation Check: The formation of the lithiated species is typically exothermic. A controlled temperature rise followed by stabilization indicates the reaction is proceeding as expected. Stir for 1 hour at -78 °C.

-

-

Acylation:

-

In a separate dry flask, dissolve N-methoxy-N-methylacetamide (Weinreb amide, 1.2 eq) in anhydrous THF.

-

Add the Weinreb amide solution dropwise to the cold (-78 °C) solution of the lithiated pyridine. The Weinreb amide is chosen specifically because it forms a stable tetrahedral intermediate that resists over-addition, a common problem with more reactive acylating agents like acid chlorides.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil/solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(5-Fluoropyridin-2-yl)ethanone.

-

Chemical Reactivity and Synthetic Utility

The true value of this compound for a drug development professional lies in its predictable and versatile reactivity, providing access to a wide array of more complex derivatives.

Diagram 2: Key Reactivity Pathways

Caption: Major reaction pathways for synthetic diversification.

-

Ketone Modifications: The acetyl group is a synthetic linchpin. It can be readily reduced to a secondary alcohol using agents like sodium borohydride, which can then be used in further coupling reactions. The α-protons are acidic and can be removed to form an enolate, enabling aldol condensations or alkylations to build carbon-carbon bonds.[13]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the acetyl group, combined with the activating effect of the fluorine atom, makes the C5 position susceptible to SNAr. This allows for the displacement of the fluoride by various nucleophiles (e.g., amines, thiols, alkoxides), providing a direct route to diverse 5-substituted pyridine derivatives.

-

Cross-Coupling Reactions: While not depicted, should the starting material be 2-acetyl-5-bromopyridine, the bromine atom would be an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), further expanding synthetic possibilities.

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety. While a specific safety data sheet (SDS) for this exact CAS number is not broadly published, data from structurally similar fluorinated and acetylated pyridines provide a strong basis for hazard assessment.[14]

-

Hazard Identification: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[14] Causes skin irritation and serious eye irritation. May cause respiratory irritation.[14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[15][16] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[15]

-

Storage and Stability: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][14] The compound may be light or air-sensitive, and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[14]

-

In Case of Exposure:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[15]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

Conclusion

1-(5-Fluoropyridin-2-yl)ethanone (CAS 915720-54-6) is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and the inherent value of the fluoropyridine motif make it a high-potential building block for the discovery of next-generation therapeutics. This guide provides the foundational knowledge required for its safe and effective application in research and development workflows.

References

- Vertex AI Search. (n.d.). The Crucial Role of 1-(5-chloro-3-fluoropyridin-2-yl)ethanone in Modern Drug Discovery.

- Guidechem. (n.d.). 1-(5-Fluoropyridin-2-yl)ethanone 915720-54-6 wiki.

- LookChem. (n.d.). 1-(5-fluoropyridin-2-yl)ethanone - Antimex Chemical Limied.

- ChemicalBook. (n.d.). 1-(5-Fluoropyridin-2-yl)ethanone | 915720-54-6.

- AChemBlock. (n.d.). 1-(5-fluoropyridin-2-yl)ethanone 95% | CAS: 915720-54-6.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 1-(5-Fluoropyrimidin-2-yl)ethanone | 905587-44-2.

- Sunway Pharm Ltd. (n.d.). 1-(5-fluoropyridin-2-yl)ethanone - CAS:915720-54-6.

- Guidechem. (n.d.). 1-(5-Fluoropyridin-2-yl)ethanone 915720-54-6.

- Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.). 1-(5-Fluoropyridin-2-yl)ethanone.

- Synerzine. (2019). SAFETY DATA SHEET 2-Acetyl Pyridine.

- Various Authors. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- SciELO. (n.d.). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives.

- Wikipedia. (n.d.). 2-Acetylpyridine.

- MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Benchchem. (n.d.). An In-depth Technical Guide to the Anticipated Chemical Properties and Characteristics of 2-Ethyl-5-fluoropyridine.

Sources

- 1. antimex.lookchem.com [antimex.lookchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. 1-(5-Fluoropyridin-2-yl)ethanone | 915720-54-6 [chemicalbook.com]

- 8. 1-(5-fluoropyridin-2-yl)ethanone 95% | CAS: 915720-54-6 | AChemBlock [achemblock.com]

- 9. 1-(5-fluoropyridin-2-yl)ethanone - CAS:915720-54-6 - Sunway Pharm Ltd [3wpharm.com]

- 10. hangyuchemical.lookchem.com [hangyuchemical.lookchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 13. scielo.br [scielo.br]

- 14. fishersci.ch [fishersci.ch]

- 15. fishersci.com [fishersci.com]

- 16. synerzine.com [synerzine.com]

An In-depth Technical Guide to 1-(5-Fluoropyridin-2-yl)ethanone: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule.[1][2] 1-(5-Fluoropyridin-2-yl)ethanone, also known as 2-acetyl-5-fluoropyridine, has emerged as a pivotal building block in this domain. Its structure, which combines a reactive acetyl group with a fluorinated pyridine ring, offers a versatile platform for the synthesis of complex, biologically active compounds. This guide provides an in-depth technical overview of 1-(5-Fluoropyridin-2-yl)ethanone, covering its physicochemical properties, a representative synthetic protocol, detailed analytical characterization, its applications in drug development, and essential safety and handling information for researchers and drug development professionals.

Physicochemical and Structural Properties

1-(5-Fluoropyridin-2-yl)ethanone is a solid at room temperature, whose fundamental properties are summarized in the table below. These identifiers are critical for sourcing, regulatory submission, and cross-referencing in scientific literature.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO | [3][4] |

| Molecular Weight | 139.13 g/mol | [3][4] |

| CAS Number | 915720-54-6 | [5][6] |

| IUPAC Name | 1-(5-fluoropyridin-2-yl)ethanone | [3][4] |

| Synonyms | 2-Acetyl-5-fluoropyridine | [3][4] |

The structural arrangement of the acetyl group at the 2-position and the fluorine atom at the 5-position of the pyridine ring creates a unique electronic environment that dictates its reactivity and utility as a synthetic intermediate.

Synthesis of 1-(5-Fluoropyridin-2-yl)ethanone: A Representative Protocol

Protocol: Synthesis via Acylation of a Grignard Reagent

This protocol describes a plausible two-step synthesis starting from the commercially available 2-bromo-5-fluoropyridine. The process involves the formation of a Grignard reagent, followed by acylation.

Step 1: Formation of the Grignard Reagent (5-fluoro-2-pyridinylmagnesium bromide)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 2-bromo-5-fluoropyridine solution to the magnesium turnings and gently heat to initiate the reaction.

-

Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining 2-bromo-5-fluoropyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Acylation to Yield 1-(5-Fluoropyridin-2-yl)ethanone

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of N-methoxy-N-methylacetamide (Weinreb amide) (1.1 eq) in anhydrous THF to the Grignard reagent. The use of a Weinreb amide is a standard method to prevent over-addition and the formation of tertiary alcohol byproducts.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(5-Fluoropyridin-2-yl)ethanone.

Figure 1. A representative workflow for the synthesis of 1-(5-Fluoropyridin-2-yl)ethanone.

Analytical Characterization Profile

Comprehensive analytical characterization is essential to confirm the identity and purity of 1-(5-Fluoropyridin-2-yl)ethanone. Below is a predicted analytical profile based on data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The pyridine ring protons will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling.

-

Methyl Protons (-CH₃): A singlet integrating to 3 protons, expected around δ 2.6-2.8 ppm.

-

Pyridine Protons: Three signals in the aromatic region (δ 7.5-8.7 ppm), each integrating to 1 proton. The proton ortho to the nitrogen and the acetyl group will likely be the most downfield.

-

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbonyl carbon will be significantly downfield. The carbon atom directly bonded to the fluorine will appear as a doublet due to carbon-fluorine coupling.

Mass Spectrometry (MS)

-

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 139.13.

-

A prominent fragment would likely correspond to the loss of the methyl group (M-15), resulting in a peak at m/z = 124. Another significant fragment could be the acylium ion [M-CH₃]⁺ at m/z = 111.

Infrared (IR) Spectroscopy

-

The IR spectrum should display a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹.

-

C-F stretching vibrations are expected in the region of 1250-1000 cm⁻¹.

-

Aromatic C=C and C=N stretching vibrations will be present in the 1600-1400 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

The 5-fluoropyridin-2-yl moiety is a privileged scaffold in medicinal chemistry, and 1-(5-Fluoropyridin-2-yl)ethanone serves as a key entry point for introducing this group into drug candidates. The reactivity of the acetyl group allows for a wide range of chemical transformations, including but not limited to:

-

Reductive Amination: To form chiral amines, which are common in pharmacologically active molecules.

-

Aldol Condensation: To build larger carbon skeletons.

-

Formation of Heterocycles: The acetyl group can be a precursor for the synthesis of pyrazoles, isoxazoles, and other heterocyclic systems.

The utility of this building block is demonstrated by its incorporation into molecules targeting a variety of diseases. For example, derivatives of the 5-fluoropyridine scaffold have shown promise in the development of novel anticancer agents and potent kinase inhibitors.

Sources

- 1. JPWO2007060810A1 - Morpholine-type cinnamide compounds - Google Patents [patents.google.com]

- 2. 1597-32-6 | 2-Amino-6-fluoropyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 4. d.lib.msu.edu [d.lib.msu.edu]

- 5. d-nb.info [d-nb.info]

- 6. 1-(5-Fluoropyridin-2-yl)ethanone | 915720-54-6 | Benchchem [benchchem.com]

1-(5-Fluoropyridin-2-yl)ethanone structure and formula

An In-depth Technical Guide to 1-(5-Fluoropyridin-2-yl)ethanone: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(5-Fluoropyridin-2-yl)ethanone, a key fluorinated pyridine derivative utilized extensively as a building block in modern drug discovery and development. The strategic incorporation of a fluorine atom onto the pyridine scaffold significantly influences the molecule's physicochemical properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability in derivative compounds. This document details the structural and spectroscopic properties of 1-(5-Fluoropyridin-2-yl)ethanone, presents a robust, proposed synthetic protocol based on established organometallic chemistry, and discusses its critical applications in medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Value of Fluoropyridines in Medicinal Chemistry

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1] Its ability to act as a hydrogen bond acceptor and engage in various binding interactions makes it a privileged scaffold. The introduction of fluorine, a cornerstone of modern medicinal chemistry, further enhances the utility of this scaffold. Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's pKa, lipophilicity, conformation, and metabolic stability.[2] These modifications are often crucial for optimizing a lead compound's pharmacokinetic profile and overall efficacy.[3]

1-(5-Fluoropyridin-2-yl)ethanone (CAS No. 915720-54-6) is a prime example of a high-value building block that combines these features. The 5-fluoro substituent modifies the electronic character of the pyridine ring, while the 2-acetyl group provides a reactive handle for a multitude of synthetic transformations, including condensation, oxidation, reduction, and further carbon-carbon bond-forming reactions. This dual functionality makes it an indispensable intermediate for constructing complex molecular architectures.

Physicochemical Properties and Structural Elucidation

Core Structure and Properties

1-(5-Fluoropyridin-2-yl)ethanone is a solid at room temperature with the molecular formula C₇H₆FNO. Its structure features a pyridine ring substituted at the C5 position with a fluorine atom and at the C2 position with an acetyl group.

Diagram 1: Chemical Structure of 1-(5-Fluoropyridin-2-yl)ethanone

Sources

Physical and chemical properties of 1-(5-Fluoropyridin-2-yl)ethanone

An In-depth Technical Guide to 1-(5-Fluoropyridin-2-yl)ethanone: Properties, Synthesis, and Applications

Abstract

1-(5-Fluoropyridin-2-yl)ethanone is a fluorinated heterocyclic ketone that serves as a pivotal building block in modern synthetic and medicinal chemistry. Its strategic combination of a reactive ketone functionality and an electronically modified pyridine ring, due to the presence of a fluorine atom, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, detailed spectroscopic analysis, validated synthetic methodologies, and key reactivity patterns. Furthermore, it explores its applications in drug discovery and development, offering field-proven insights for researchers, scientists, and pharmaceutical professionals.

Compound Identification and Physicochemical Properties

1-(5-Fluoropyridin-2-yl)ethanone is a solid at room temperature, valued for its role as a versatile chemical intermediate.[1][2] Its core physical and chemical identifiers are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(5-fluoropyridin-2-yl)ethan-1-one | [3] |

| Synonyms | 2-Acetyl-5-fluoropyridine, 1-(5-Fluoro-2-pyridinyl)ethanone | [4] |

| CAS Number | 915720-54-6 | [3][5][6] |

| Molecular Formula | C₇H₆FNO | [3][4][6] |

| Molecular Weight | 139.13 g/mol | [3][4][6] |

| Physical Form | Solid | [1] |

| Predicted pKa | 0.58 ± 0.10 | [6] |

| SMILES | CC(=O)C1=NC=C(F)C=C1 | [3][7] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 1-(5-Fluoropyridin-2-yl)ethanone. While a dedicated public spectrum is not available, the expected spectral data can be reliably predicted based on its structure and comparison with analogous compounds.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are defined by the acetyl group and the three distinct protons and carbons of the fluorinated pyridine ring. The fluorine atom introduces characteristic splitting patterns (H-F and C-F coupling).

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | ~8.5-8.6 | d | J(H-F) ≈ 3-4 Hz |

| H4 | ~7.9-8.1 | ddd | J(H-H) ≈ 9 Hz, J(H-F) ≈ 7-8 Hz, J(H-H) ≈ 3 Hz |

| H3 | ~7.6-7.7 | dd | J(H-H) ≈ 9 Hz, J(H-H) ≈ 4 Hz |

| -COCH₃ | ~2.7 | s | N/A |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C=O | ~199-201 | s | N/A |

| C5 | ~158-162 | d | ¹J(C-F) ≈ 250-260 Hz |

| C2 | ~153-155 | d | ³J(C-F) ≈ 4-5 Hz |

| C6 | ~146-148 | d | ²J(C-F) ≈ 20-25 Hz |

| C4 | ~125-127 | d | ²J(C-F) ≈ 20-25 Hz |

| C3 | ~122-124 | d | ³J(C-F) ≈ 5-7 Hz |

| -COCH₃ | ~25-26 | s | N/A |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ .

-

C-F Stretch: A strong band in the region of 1200-1250 cm⁻¹ .

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1550-1610 cm⁻¹ region.

-

C-H Stretches (Aromatic and Aliphatic): Bands appearing above and below 3000 cm⁻¹, respectively.

Synthesis and Mechanistic Insights

The synthesis of 1-(5-Fluoropyridin-2-yl)ethanone is most effectively achieved via the addition of an organometallic methylating agent to a suitable cyanopyridine precursor. The Grignard reaction using 5-fluoro-2-cyanopyridine is a robust and widely applicable method, analogous to the synthesis of similar substituted pyridyl ketones.[8]

Proposed Synthetic Workflow: Grignard Reaction

Caption: Synthetic workflow for 1-(5-Fluoropyridin-2-yl)ethanone via Grignard reaction.

Step-by-Step Experimental Protocol

This protocol is adapted from a validated procedure for a structurally analogous compound.[8]

-

Inert Atmosphere: Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with 5-fluoro-2-cyanopyridine (1.0 eq.). Purge the system with an inert gas (Nitrogen or Argon).

-

Dissolution: Dissolve the starting material in a mixture of anhydrous diethyl ether and tetrahydrofuran (THF) (approx. 2:1 v/v).

-

Controlled Cooling: Cool the reaction vessel to an internal temperature of -70 to -60°C using a dry ice/acetone bath. Causality: This low temperature is crucial to control the exothermicity of the Grignard addition and prevent side reactions, such as double addition or reaction with the pyridine ring.

-

Grignard Addition: Slowly add a solution of methylmagnesium bromide (3M in THF, 1.3-1.5 eq.) dropwise via the addition funnel, ensuring the internal temperature does not rise above -55°C.

-

Reaction Progression: After the addition is complete, stir the mixture at -60°C for 45-60 minutes. Subsequently, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Insight: The warming step ensures the complete formation of the intermediate magnesium iminate salt.

-

Hydrolytic Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid. This step protonates and hydrolyzes the imine intermediate to the desired ketone.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a heptane/ethyl acetate gradient) to yield pure 1-(5-Fluoropyridin-2-yl)ethanone.

Chemical Reactivity and Derivatization

The molecule's reactivity is dominated by the ketone functional group and the fluoropyridine core, making it a versatile precursor for a wide range of chemical transformations.

-

Ketone Modifications: The acetyl group is amenable to a host of classical ketone reactions, including:

-

Reduction: Can be reduced to the corresponding secondary alcohol using agents like sodium borohydride (NaBH₄).

-

Alpha-Halogenation: The α-protons can be substituted with halogens (e.g., bromine) to form α-halo ketones, which are valuable alkylating agents.[10]

-

Condensation Reactions: Can undergo aldol or Claisen-Schmidt condensations to form α,β-unsaturated systems.

-

-

Fluoropyridine Ring Reactivity: The fluorine atom at the C5 position deactivates the ring towards electrophilic substitution but activates it for certain nucleophilic aromatic substitution (SₙAr) reactions, although less so than halogens at the 2- or 4-positions. More importantly, the pyridine scaffold is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, typically after introduction of a halogen at another position (e.g., C2 or C6). This makes it a key component in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.[11]

Caption: Key reaction pathways for 1-(5-Fluoropyridin-2-yl)ethanone.

Applications in Medicinal Chemistry and Drug Development

The incorporation of a fluorine atom into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.[12] 1-(5-Fluoropyridin-2-yl)ethanone is a valuable building block precisely because it introduces the sought-after fluoropyridine motif.

-

Scaffold for API Synthesis: It serves as a key intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). Its derivatives are investigated for a range of therapeutic areas. For instance, related pyridyl ethanone structures are precursors to antibacterial agents and other biologically active molecules.[8][13]

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocyclic molecule, it is an ideal fragment for FBDD campaigns. Scientists can screen it against biological targets and subsequently elaborate the structure to develop potent and selective inhibitors.

-

Agrochemicals: Beyond pharmaceuticals, substituted pyridines are integral to the development of modern agrochemicals, such as pesticides and herbicides.[14]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of 1-(5-Fluoropyridin-2-yl)ethanone is essential.

-

Hazard Identification: The compound is classified with the following hazard statements:

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[15][16] All handling should be performed in a well-ventilated area or a chemical fume hood.[15][17] Avoid breathing dust or fumes.[3][15]

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure long-term stability.[1][4]

Conclusion

1-(5-Fluoropyridin-2-yl)ethanone is more than a simple chemical; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it a highly valuable asset for researchers. This guide provides the foundational knowledge required to confidently handle, utilize, and modify this important heterocyclic building block in the pursuit of discovering next-generation therapeutics and advanced materials.

References

-

The Crucial Role of 1-(5-chloro-3-fluoropyridin-2-yl)ethanone in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (URL: [Link])

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (URL: [Link])

-

1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427) - NP-MRD. (URL: [Link])

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (URL: [Link])

-

Exploring the Synthesis and Applications of 1-(5-Bromo-2-fluorophenyl)ethanone - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

-

1-(2-Fluorophenyl)ethanone | CAS#:445-27-2 | Chemsrc. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])

-

o-Fluoroacetophenone | C8H7FO | CID 96744 - PubChem. (URL: [Link])

-

Ethanone, 1-(2-furanyl)- - NIST WebBook. (URL: [Link])

-

Showing metabocard for 2-Acetylfuran (HMDB0033127) - Human Metabolome Database. (URL: [Link])

Sources

- 1. 1-(5-Fluoropyrimidin-2-yl)ethanone | 905587-44-2 [sigmaaldrich.com]

- 2. 1-(5-Fluoropyridin-2-yl)ethanone, CasNo.915720-54-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. 1-(5-fluoropyridin-2-yl)ethanone 95% | CAS: 915720-54-6 | AChemBlock [achemblock.com]

- 4. 1-(5-fluoropyridin-2-yl)ethanone - CAS:915720-54-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. 1-(5-Fluoropyridin-2-yl)ethanone | 915720-54-6 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 915720-54-6|1-(5-Fluoropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 8. 1-(5-CHLOROPYRIDIN-2-YL)ETHANONE | 94952-46-2 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone CAS#: 1026665-80-4 [m.chemicalbook.com]

- 11. 1-(4-Bromopyridin-2-yl)ethanone | [frontierspecialtychemicals.com]

- 12. jelsciences.com [jelsciences.com]

- 13. 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE | 214701-49-2 [chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

A Technical Guide to the Safe Handling of 1-(5-Fluoropyridin-2-yl)ethanone for Research & Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 1-(5-Fluoropyridin-2-yl)ethanone (CAS No. 915720-54-6). As a key building block in medicinal chemistry and drug development, the safe management of this fluorinated pyridine derivative is paramount. This guide is intended for researchers, chemists, and laboratory professionals, offering field-proven insights grounded in established safety principles to ensure personnel safety and experimental integrity.

Section 1: Hazard Identification and Core Risk Profile

1-(5-Fluoropyridin-2-yl)ethanone is a substituted pyridine derivative. While comprehensive toxicological data for this specific compound is not always available, a robust risk assessment can be constructed by analyzing data from structurally analogous compounds. The primary hazards associated with this and similar fluorinated aromatic ketones are well-documented in safety data sheets for related materials.

The logical basis for this risk assessment relies on the principle of chemical analogy. The presence of the fluoropyridine ring and the ethanone functional group dictates its reactivity and toxicological profile. Therefore, safety protocols for compounds like 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone and 1-(3-Chloro-5-fluoropyridin-2-YL)ethanone provide a reliable foundation for establishing handling procedures.[1][2]

Globally Harmonized System (GHS) Hazard Classification (Predicted)

| Hazard Class | Category | Hazard Statement | Rationale and Implications for Researchers |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Accidental ingestion could lead to systemic toxicity. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas.[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact with the skin is likely to cause inflammation, redness, itching, or pain. This necessitates the use of appropriate chemical-resistant gloves and a lab coat at all times.[1][2][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. This mandates the use of safety glasses with side shields or chemical goggles as a minimum requirement.[1][2][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid or its solutions should be performed in a certified chemical fume hood to minimize inhalation risk.[1][2][3][5] |

Section 2: Exposure Control and Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the implementation of the hierarchy of controls. For 1-(5-Fluoropyridin-2-yl)ethanone, this involves a multi-layered approach prioritizing engineering controls supplemented by mandatory personal protective equipment.

2.1 Engineering Controls: The First Line of Defense The primary method for controlling exposure is to handle the material within a properly functioning and certified chemical fume hood. This is non-negotiable for any procedure involving the weighing of the solid, its dissolution, or its use in a reaction, as it effectively contains dust and vapors.[5][7] Laboratory facilities must also be equipped with easily accessible eyewash stations and safety showers.[7]

2.2 Personal Protective Equipment (PPE): A Self-Validating System The selection of PPE is not merely a checklist; it is a dynamic risk assessment for each specific task. The following protocol ensures a baseline of safety, which should be escalated based on the scale and nature of the experiment.

-

Eye and Face Protection : Approved safety glasses with side shields (ANSI Z87.1 standard) are the minimum requirement.[8] When there is a heightened risk of splashing, such as during transfers of larger solution volumes or when working under pressure, chemical goggles or a full-face shield must be worn over safety glasses.[6]

-

Skin Protection :

-

Gloves : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[9] For extended handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating the skin.[9] Contaminated gloves must be disposed of immediately.

-

Protective Clothing : A flame-resistant lab coat must be worn and kept fully fastened.[7] For tasks with a high risk of splashes, a chemically resistant apron should be worn over the lab coat.[8] Do not wear shorts or open-toed shoes in the laboratory.[9]

-

-

Respiratory Protection : When engineering controls are not sufficient or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[7][10] All personnel requiring respirators must be part of a formal respiratory protection program that includes fit-testing and training.[10]

Caption: PPE selection workflow for 1-(5-Fluoropyridin-2-yl)ethanone.

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for minimizing risk. The causality behind these steps is to prevent direct contact, aerosolization, and cross-contamination.

3.1 Protocol for Weighing and Dispensing Solid Compound

-

Preparation : Don all required PPE (safety glasses, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging : Place an analytical balance, weigh paper or boat, spatula, and a sealable container for the compound inside the fume hood.

-

Dispensing : Slowly open the stock container inside the hood. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could generate dust.

-

Sealing : Immediately and securely close the stock container.

-

Transfer : Carefully transfer the weighed solid to the reaction vessel or receiving container, which should also be within the fume hood.

-

Decontamination : Wipe the spatula clean. Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.

-

Final Wash : Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[5][11]

3.2 Storage Requirements

Proper storage is critical for maintaining the compound's integrity and preventing accidents.

-

Container : Store in a tightly closed and properly labeled container.[1][7]

-

Environment : Keep in a cool, dry, and well-ventilated area.[5][12] Some suppliers recommend refrigerated storage (Store below 4°C/39°F).[7]

-

Incompatibilities : Store away from strong oxidizing agents.[4][13]

-

Security : The storage area should be secure and accessible only to authorized personnel.[5][11]

Section 4: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment.

4.1 First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][7][11] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of running water for at least 15 minutes. Seek immediate medical attention.[5][7][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[1][5][11] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][11] |

4.2 Accidental Release and Spill Management

The response to a spill depends on its scale and location.

-

Minor Spill (inside a fume hood) :

-

Ensure PPE is worn.

-

Cover the spill with an inert absorbent material like vermiculite or sand.

-

Carefully sweep or scoop the material into a labeled hazardous waste container.

-

Wipe the area with a suitable solvent (e.g., isopropanol) and then soap and water.

-

Place all cleaning materials into the hazardous waste container.

-

-

Major Spill (outside a fume hood) :

-

Alert all personnel in the immediate area and evacuate.

-

Restrict access to the area.

-

If safe to do so, increase ventilation by opening the fume hood sash.

-

Contact the institution's Environmental Health & Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[14]

-

Sources

- 1. aksci.com [aksci.com]

- 2. aksci.com [aksci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. aksci.com [aksci.com]

- 6. aaronchem.com [aaronchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. osha.oregon.gov [osha.oregon.gov]

- 9. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]

- 10. gerpac.eu [gerpac.eu]

- 11. aksci.com [aksci.com]

- 12. 1-(5-fluoropyridin-2-yl)ethanone - CAS:915720-54-6 - Sunway Pharm Ltd [3wpharm.com]

- 13. shardausa.com [shardausa.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to Sourcing 1-(5-Fluoropyridin-2-yl)ethanone for Pharmaceutical R&D

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(5-Fluoropyridin-2-yl)ethanone (CAS No. 915720-54-6) is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its strategic importance lies in the facile introduction of the 5-fluoropyridine-2-yl moiety, a common pharmacophore in modern therapeutics, particularly in oncology and neuroscience. The procurement of this reagent, however, is a critical control point in the research and development pipeline. This guide provides an in-depth analysis of the commercial supplier landscape, outlines a robust framework for supplier qualification, details essential analytical characterization, and presents a validated application protocol. The objective is to empower scientists to make informed sourcing decisions that safeguard project timelines and ensure experimental reproducibility.

The Strategic Importance of 1-(5-Fluoropyridin-2-yl)ethanone in Modern Drug Discovery

The value of 1-(5-Fluoropyridin-2-yl)ethanone stems from its versatile reactivity and the advantageous properties imparted by its fluorine substituent. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, making it a desirable feature in drug candidates.[1] This intermediate is a precursor for a wide range of more complex molecules, often serving as a key component in the synthesis of active pharmaceutical ingredients (APIs).

A notable example of its application is in the development of novel orexin receptor antagonists for treating sleep disorders.[2] The 5-fluoropyridin-2-yl group is a key structural element in potent and efficacious therapeutic agents, highlighting the compound's direct relevance to clinical research.[2] The ketone functional group provides a reactive handle for numerous transformations, including but not limited to:

-

Reductive amination to form chiral amines.

-

Condensation reactions to build heterocyclic systems.

-

Alpha-halogenation for further functionalization.

-

Conversion to oximes and hydrazones as precursors for other functionalities.

Given its role, the quality of this starting material is paramount; impurities can lead to failed reactions, complex purification challenges, and, ultimately, compromised project outcomes.

The Commercial Supplier Ecosystem: A Comparative Analysis

A multitude of vendors offer 1-(5-Fluoropyridin-2-yl)ethanone, ranging from large, well-established chemical corporations to smaller, specialized building-block providers. The choice of supplier often involves a trade-off between cost, quality, available quantity, and the robustness of the supply chain. Below is a comparative overview of representative supplier types.

| Supplier Category | Typical Purity | Scale | Documentation Quality | Strengths | Considerations |

| Major Global Suppliers (e.g., Sigma-Aldrich, Thermo Fisher) | >97% | mg to multi-kg | High (CoA, SDS) | Reliability, extensive QC, global distribution | Higher cost, potentially longer lead times for bulk |

| Building Block Specialists (e.g., Combi-Blocks, Enamine) | >95% | mg to multi-g | Good (CoA, NMR/LCMS data) | Vast portfolio of unique structures, competitive pricing | Batch-to-batch consistency may require verification |

| Manufacturers & Custom Synthesis (e.g., BLDpharm, Career Henan) | 98-99%[3] | kg to Ton | Variable (CoA available) | Cost-effective for bulk, direct manufacturer access | Requires rigorous in-house QC, potential communication barriers |

| Chemical Marketplaces (e.g., ChemicalBook, Guidechem) | Variable | Variable | Variable | Aggregates multiple suppliers[4], price comparison | Quality is supplier-dependent, requires careful vetting |

This table is for illustrative purposes. Researchers must verify specifications for each specific supplier and batch.

Critical Parameter Analysis for Supplier Qualification

Selecting a supplier should be a data-driven process. Beyond price and availability, a thorough technical evaluation is essential.

Purity and Impurity Profiling

A purity value of ">97%" on a supplier's website is only the starting point. The critical questions are:

-

What are the impurities? Residual starting materials, reagents, or side-products from the synthesis can be detrimental. For instance, residual palladium from a cross-coupling step can interfere with subsequent catalytic reactions.

-

What is the analytical method? Purity determined by Nuclear Magnetic Resonance (NMR) may not detect non-proton-containing impurities. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) provides a more accurate assessment of purity.

Analytical Verification: Decoding the Certificate of Analysis (CoA)

The CoA is the primary document for quality assessment. A comprehensive CoA should include:

-

Identity Confirmation: ¹H NMR and Mass Spectrometry (MS) data should be consistent with the structure of 1-(5-Fluoropyridin-2-yl)ethanone (C₇H₆FNO, MW: 139.13).[4][5][6][7]

-

Purity Assessment: An HPLC or GC chromatogram with peak integration is crucial. Pay attention to the number and area percentage of any impurity peaks.

-

Batch Number: Ensures traceability and is essential for troubleshooting and regulatory filings.

Always request a batch-specific CoA before purchase, especially for scale-up campaigns.

Documentation and Supply Chain

Reliable suppliers provide comprehensive Safety Data Sheets (SDS) with accurate handling and storage information. For long-term projects, confirming the supplier's ability to provide consistent quality over multiple batches is critical to avoid costly re-validation work. Storage conditions are typically at 2-8°C under an inert atmosphere to maintain stability.[5]

Workflow: From Selection to Synthesis - A Practical Guide

A systematic approach to sourcing and utilizing this reagent can mitigate many common research hurdles.

Supplier Vetting Workflow

The following diagram outlines a logical workflow for qualifying a supplier for 1-(5-Fluoropyridin-2-yl)ethanone.

Application Protocol Example: Reductive Amination

This protocol describes a typical reductive amination to form a secondary amine, a common transformation in medicinal chemistry.

Objective: To synthesize N-benzyl-1-(5-fluoropyridin-2-yl)ethanamine.

Reagents & Equipment:

-

1-(5-Fluoropyridin-2-yl)ethanone (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) (0.1 M concentration)

-

Acetic acid (catalytic, ~5% v/v)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-(5-Fluoropyridin-2-yl)ethanone (1.0 eq) and dissolve in anhydrous DCM.

-

Causality: An inert atmosphere is crucial as the intermediate imine can be sensitive to moisture, and the reducing agent is water-reactive.

-

-

Imine Formation: Add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour.

-

Causality: The acid catalyzes the formation of the iminium ion intermediate, which is the species that is subsequently reduced. A slight excess of the amine drives the equilibrium towards imine formation.

-

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone. Portion-wise addition helps control any potential exotherm.

-

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The bicarbonate quench neutralizes the acetic acid and destroys any excess reducing agent.

-

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired secondary amine.

Troubleshooting Guide

| Issue | Potential Cause (Reagent-Related) | Recommended Action |

| Reaction fails to start or is sluggish | Low purity of the ketone; presence of inhibitors. | Verify purity with in-house analytics. If impure, purify the starting material by chromatography or recrystallization before use. |

| Formation of multiple side products | Uncharacterized impurities in the starting material are participating in the reaction. | Analyze the starting material by LC-MS to identify potential reactive impurities. Select a supplier with a cleaner impurity profile. |

| Poor batch-to-batch reproducibility | Inconsistent quality from the supplier. | Re-qualify the supplier for each new batch. Implement a rigorous incoming quality control check. |

Conclusion

Sourcing high-quality 1-(5-Fluoropyridin-2-yl)ethanone is a foundational step for the successful execution of drug discovery projects. By moving beyond a simple price comparison and adopting a rigorous scientific framework for supplier evaluation—encompassing technical data analysis, in-house verification, and an understanding of the supplier landscape—research organizations can significantly de-risk their synthetic chemistry efforts. A strategic sourcing approach not only ensures the integrity of experimental data but also accelerates the path from discovery to development.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 1-(5-chloro-3-fluoropyridin-2-yl)ethanone in Modern Drug Discovery.

- AChemBlock (n.d.). 1-(5-fluoropyridin-2-yl)ethanone 95%.

- BLDpharm (n.d.). 915720-54-6 | 1-(5-Fluoropyridin-2-yl)ethanone.

- Sunway Pharm Ltd. (n.d.). 1-(5-fluoropyridin-2-yl)ethanone - CAS:915720-54-6.

- Guidechem (n.d.). 1-(5-Fluoropyridin-2-yl)ethanone 915720-54-6 wiki.

- LookChem (n.d.). 1-(5-fluoropyridin-2-yl)ethanone - Antimex Chemical Limied.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 1-(5-Bromo-2-fluorophenyl)ethanone.

- ChemicalBook (n.d.). 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE | 214701-49-2.

- BenchChem (2025). An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.

- Career Henan Chemical Co. (n.d.). 1-(5-Fluoropyridin-2-yl)ethanone.

- Sigma-Aldrich (n.d.). 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone AldrichCPR.

- ChemicalBook (n.d.). 1-(5-Fluoropyridin-2-yl)ethanone | 915720-54-6.

-

Nagase, T., et al. (2015). Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. Journal of Medicinal Chemistry, 58(11), 4568-4581. Retrieved from [Link]

- Al-Maharik, N. (2019). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 24(18), 3349.

- AiFChem (n.d.). 1-(6-Fluoropyridin-2-yl)ethanone.

- BLDpharm (n.d.). 1934657-51-8 | 1-(6-Bromo-5-fluoropyridin-2-yl)ethanone.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(5-Fluoropyridin-2-yl)ethanone | China | Manufacturer | career henan chemical co [m.chemicalbook.com]

- 4. 1-(5-Fluoropyridin-2-yl)ethanone | 915720-54-6 [chemicalbook.com]

- 5. 915720-54-6|1-(5-Fluoropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 6. 1-(5-fluoropyridin-2-yl)ethanone 95% | CAS: 915720-54-6 | AChemBlock [achemblock.com]

- 7. 1-(5-fluoropyridin-2-yl)ethanone - CAS:915720-54-6 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to the Reactivity Profile of 1-(5-Fluoropyridin-2-yl)ethanone

Abstract

1-(5-Fluoropyridin-2-yl)ethanone (also known as 2-acetyl-5-fluoropyridine) is a pivotal heterocyclic ketone that serves as a versatile building block in modern drug discovery and medicinal chemistry. Its strategic importance stems from the unique interplay between the electron-deficient pyridine core, the strongly electronegative fluorine substituent, and the reactive acetyl group. The fluorine atom significantly modulates the molecule's physicochemical properties, including lipophilicity and metabolic stability, making it a desirable feature in the design of novel therapeutic agents.[1] This guide provides a comprehensive analysis of the reactivity of this scaffold, grounded in mechanistic principles. We will explore the primary modes of chemical transformation at both the acetyl functional group and the pyridine ring, offering field-proven insights and detailed experimental protocols for key reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Molecular Structure and Physicochemical Properties

The reactivity of 1-(5-Fluoropyridin-2-yl)ethanone is a direct consequence of its molecular architecture. The structure features a pyridine ring substituted at the C2 position with an acetyl group and at the C5 position with a fluorine atom.

The key electronic features are:

-

The Pyridine Nitrogen: As a heteroatom, the nitrogen atom is electron-withdrawing, reducing the aromatic character of the ring compared to benzene and rendering it more susceptible to nucleophilic attack.

-

The 5-Fluoro Substituent: Fluorine exerts a powerful electron-withdrawing inductive effect (-I), further decreasing electron density across the ring. This effect significantly enhances the acidity of the α-protons on the acetyl group's methyl moiety.[1][2]

-

The 2-Acetyl Group: This group is also electron-withdrawing and provides a primary site for a wide range of chemical transformations, including enolate formation, condensation, and oxidation/reduction reactions.

These features combine to create a molecule with a highly acidic α-carbon and an electron-poor aromatic ring, defining its subsequent chemical behavior.

Table 1: Physicochemical Properties of 1-(5-Fluoropyridin-2-yl)ethanone

| Property | Value | Source(s) |

| CAS Number | 915720-54-6 | [3] |

| Molecular Formula | C₇H₆FNO | [3] |

| Molecular Weight | 139.13 g/mol | [3] |

| IUPAC Name | 1-(5-fluoropyridin-2-yl)ethan-1-one | N/A |

| Topological Polar Surface Area | 30 Ų | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Synthesis of the Core Scaffold

While 1-(5-fluoropyridin-2-yl)ethanone is commercially available, understanding its synthesis is crucial for process development and analogue preparation. A prevalent strategy involves the acylation of a suitable 5-fluoropyridine precursor. A plausible and effective route begins with the commercially available 2-bromo-5-fluoropyridine, proceeding through a lithium-halogen exchange followed by quenching with an acetylating agent. This approach is analogous to synthetic methods used for similar substituted acetylpyridines.[4][5]

Caption: Proposed synthesis via lithium-halogen exchange.

Experimental Protocol: Synthesis via Organolithium Intermediate

Causality: This protocol leverages the significant difference in reactivity between bromine and fluorine in lithium-halogen exchange reactions. The C-Br bond is far more susceptible to exchange with n-butyllithium (n-BuLi) than the highly stable C-F bond, allowing for regioselective formation of the desired organolithium species. N,N-Dimethylacetamide (DMAc) is chosen as an effective and readily available acetylating agent.[5]

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-bromo-5-fluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Acylation: Add N,N-dimethylacetamide (1.2 eq) dropwise to the reaction mixture.

-